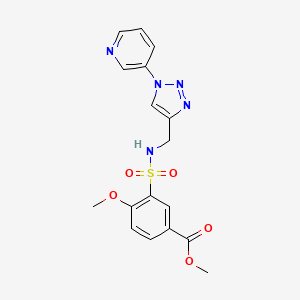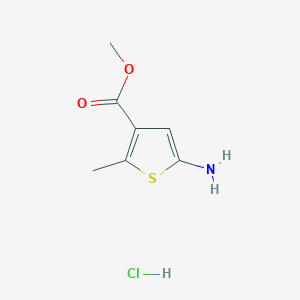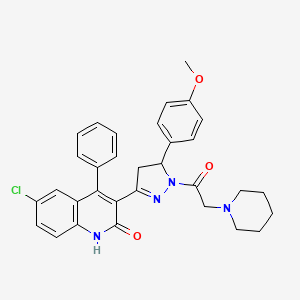
4-méthoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)méthyl)sulfamoyl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate is a complex organic molecule that belongs to the sulfonamide family. This compound is characterized by a benzoate core, substituted with various functional groups, including a methoxy group, a triazole ring, and a sulfamoyl group. It finds applications in various fields due to its unique chemical properties and structural characteristics.
Applications De Recherche Scientifique
This compound is significant in various fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Acts as a probe in studying enzyme activities and protein interactions.
Medicine: : Potential therapeutic agent with antimicrobial and anticancer properties.
Industry: : Used in the development of new materials with specific electronic or structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate typically involves multi-step reactions:
Formation of the benzoate core: : The initial step includes the preparation of the benzoate core through esterification reactions.
Attachment of the triazole ring: : The triazole ring can be attached via a click reaction, specifically an azide-alkyne cycloaddition.
Introduction of the sulfamoyl group: : Sulfonyl chlorides are typically reacted with amines to introduce the sulfamoyl group.
Final methoxylation: : The methoxy group is usually added via a nucleophilic substitution reaction using methanol in the presence of a base.
These steps involve various reaction conditions such as different solvents, temperatures, and catalysts to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production scales up these synthesis methods using continuous flow reactors for better control over reaction parameters, minimizing side reactions, and ensuring consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : It can also be reduced using agents like lithium aluminum hydride.
Substitution: : Various substitution reactions, including nucleophilic and electrophilic substitutions, are feasible due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate in acidic or basic conditions.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: : Conditions vary widely depending on the specific substitution being performed, but commonly involve halogenated intermediates.
Major Products Formed
Oxidation typically results in the formation of carboxylic acids or ketones.
Reduction can yield alcohols or amines.
Substitution products vary depending on the nucleophile or electrophile introduced.
Mécanisme D'action
The compound exerts its effects through multiple pathways:
Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.
Pathways: : Can inhibit enzyme activities or interfere with DNA/RNA synthesis in biological systems, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methoxybenzoate: : Shares the benzoate core but lacks the triazole and sulfamoyl groups.
4-(N-(1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoic acid: : Similar in structure but with a different ester group.
Uniqueness
Methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate is unique due to the combination of its methoxy, triazole, and sulfamoyl groups, which confer distinct chemical reactivity and biological activity not observed in simpler analogs.
Hopefully, this satisfies your curiosity about this fascinating compound!
Propriétés
IUPAC Name |
methyl 4-methoxy-3-[(1-pyridin-3-yltriazol-4-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S/c1-26-15-6-5-12(17(23)27-2)8-16(15)28(24,25)19-9-13-11-22(21-20-13)14-4-3-7-18-10-14/h3-8,10-11,19H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXABDVBNTJILNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2402405.png)


![3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide](/img/structure/B2402411.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2402413.png)

![[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2402415.png)
![2-(furan-2-yl)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2402416.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide](/img/structure/B2402418.png)
![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2402421.png)


![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/new.no-structure.jpg)
